1,4-Diacetoxynaphthalene

説明

Historical Context of Naphthalene (B1677914) Acetate (B1210297) Chemistry

The story of 1,4-diacetoxynaphthalene is intrinsically linked to the broader history of naphthalene chemistry, which began in the early 19th century with the isolation of naphthalene from coal tar. researchgate.net The development of methods to functionalize the naphthalene core has been a continuous pursuit in organic chemistry. A pivotal moment in the history of acetoxy-substituted aromatics, including naphthalene derivatives, was the discovery of the Thiele-Winter reaction in 1898 by Johannes Thiele and his student, Ernst Winter. This acid-catalyzed reaction of quinones with acetic anhydride (B1165640) provided a direct route to triacetoxy aromatic compounds. organicreactions.orgresearchgate.net Specifically, both 1,2- and 1,4-naphthoquinone (B94277) were found to yield 1,2,4-triacetoxynaphthalene through this method. organicreactions.orgresearchgate.net This reaction highlighted the accessibility of acetoxynaphthalene derivatives from readily available quinones.

The synthesis of this compound itself can be achieved through the acetylation of 1,4-dihydroxynaphthalene (B165239). This precursor is obtainable from the oxidation of naphthalene to 1,4-naphthoquinone, followed by reduction. orgsyn.orgwikipedia.org Early industrial methods for producing 1,4-naphthoquinone involved the gas-phase oxidation of naphthalene over a vanadium oxide catalyst. wikipedia.orggoogle.com Laboratory-scale preparations often utilized chromium trioxide for this oxidation. orgsyn.org The subsequent reduction and acetylation to form this compound provided chemists with a stable, crystalline solid that could be used for further synthetic elaborations. While specific early discovery dates for this compound are not prominently documented, its existence and use are implied as a logical extension of the well-established chemistry of naphthalenes and acetoxy functionalizations that were being explored in the early to mid-20th century.

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound in modern chemical research lies in its role as a versatile synthetic intermediate. The two acetate groups can act as protecting groups for the hydroxyl functionalities of 1,4-dihydroxynaphthalene, which can be prone to oxidation. rsc.org This protective strategy allows for chemical modifications at other positions of the naphthalene ring, with the hydroxyl groups being readily regenerated by hydrolysis.

One of the key reactions that underscores the utility of this compound is the Fries rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the migration of an acyl group from the ester oxygen to the aromatic ring, forming a hydroxy aryl ketone. nih.gov In the case of this compound, this rearrangement can be employed to introduce acetyl groups onto the naphthalene core, leading to valuable substituted naphthoquinone precursors. nih.gov

Furthermore, this compound serves as a starting material for the synthesis of a variety of more complex molecules. For instance, it has been used in the synthesis of potential antifungal agents. nih.gov The process can involve a Fries rearrangement followed by a series of modifications to build an imidazolium (B1220033) salt derivative. It is also a key precursor in the synthesis of Vitamin K4 (menadiol diacetate) and its derivatives. google.com Additionally, it has been utilized in one-pot syntheses to generate diverse compounds such as 4-arylthio-1,2-diacetoxynaphthalenes. acs.org

The following table summarizes some of the key synthetic applications of this compound:

| Target Compound/Class | Key Reaction(s) | Reference(s) |

| Antifungal Agents | Fries Rearrangement, Alkylation, Acetyl Group Removal, O-alkylation, Bromination | nih.gov |

| Vitamin K4 Derivatives | Deacetylation and reaction with acetic anhydride | google.com |

| 4-Arylthio-1,2-diacetoxynaphthalenes | Oxidation, Michael Addition, Reduction, Acetylation | acs.org |

| Substituted Naphthoquinones | Fries Rearrangement | nih.gov |

Scope of Academic Inquiry into this compound Chemistry

Academic research into this compound and related compounds has explored various facets of its chemical behavior, from reaction kinetics to enzymatic transformations and computational studies.

Kinetic studies on the alkaline hydrolysis of a series of acetoxybenzenes and acetoxynaphthalenes, including this compound, have been conducted to understand the influence of the substituent's position on the reaction rate. These studies provide fundamental insights into the reactivity of the ester groups and the electronic effects within the naphthalene system.

In the realm of biocatalysis, the regioselective hydrolysis of diacetoxynaphthalenes using lipases has been a subject of investigation. rsc.org Lipases, a class of enzymes, can selectively hydrolyze one of the two acetate groups, providing a green and efficient method to produce mono-acetylated dihydroxynaphthalenes. rsc.org These mono-protected intermediates are valuable for the synthesis of asymmetrically substituted naphthalene derivatives. Computational studies, including molecular dynamics simulations, have been employed to understand the basis for this regioselectivity, correlating it with the distance between the carbonyl group and the enzyme's active site. rsc.org

Spectroscopic studies have also been performed on diacetoxynaphthalene isomers. For example, NMR spectroscopy has been used to investigate the positions of aromatic and methyl protons, and pulse NMR techniques have been applied to measure proton spin-lattice relaxation times, providing information about the molecular dynamics. alexu.edu.eg Furthermore, computational studies on naphthalene diols and their derivatives have been conducted to understand properties like antioxidant activity, which is related to the O-H bond dissociation enthalpies of the corresponding dihydroxy forms. acs.org While not always focused directly on this compound, these studies contribute to a broader understanding of the structure-property relationships within this class of compounds. The interaction of naphthalene diimide derivatives with DNA has also been explored using spectroscopic and molecular docking techniques, highlighting the potential for naphthalene-based structures in biochemical applications. nih.gov

The following table provides a snapshot of the areas of academic inquiry involving this compound and its analogs:

| Area of Inquiry | Techniques/Methods | Key Findings | Reference(s) |

| Reaction Kinetics | Alkaline Hydrolysis | Rate is dependent on the position of the acetoxy group. | |

| Biocatalysis | Lipase-catalyzed Hydrolysis | Enables regioselective synthesis of mono-acetylated dihydroxynaphthalenes. | rsc.org |

| Computational Chemistry | Molecular Dynamics Simulations | Provides insight into the origin of enzyme regioselectivity. | rsc.org |

| Spectroscopy | NMR Spectroscopy | Characterization of proton environments and molecular dynamics. | alexu.edu.eg |

| Biochemical Interactions | UV/vis, Fluorescence, CD Spectroscopy, Molecular Docking | Elucidation of binding modes of related naphthalene derivatives with DNA. | nih.gov |

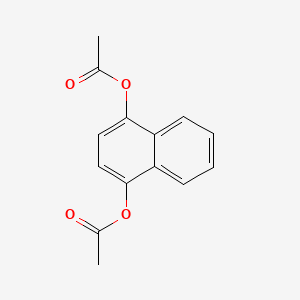

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(4-acetyloxynaphthalen-1-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-9(15)17-13-7-8-14(18-10(2)16)12-6-4-3-5-11(12)13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAVMNCWIUOBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C2=CC=CC=C21)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40884184 | |

| Record name | 1,4-Naphthalenediol, 1,4-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5697-00-7 | |

| Record name | 1,4-Naphthalenediol, 1,4-diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5697-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diacetoxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diacetoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenediol, 1,4-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenediol, 1,4-diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40884184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,4-diyl diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIACETOXYNAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ABG24JW5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 1,4 Diacetoxynaphthalene and Its Functionalized Derivatives

Direct Acetylation Pathways to 1,4-Diacetoxynaphthalene

Direct acetylation methods provide the most straightforward routes to this compound, primarily starting from either 1,4-naphthoquinone (B94277) or its reduced form, 1,4-dihydroxynaphthalene (B165239). These pathways are valued for their efficiency and high yields.

Reductive acetylation is a classical and widely employed one-pot method for the synthesis of this compound and its derivatives from the corresponding 1,4-naphthoquinones. The reaction achieves both the reduction of the quinone carbonyl groups and the acetylation of the resulting hydroxyl groups in a single synthetic operation.

The most common reagent system for this transformation is a combination of a reducing metal, typically zinc dust, and acetic anhydride (B1165640), which serves as both the acetylating agent and sometimes as the solvent. scielo.brchempap.orgmurdoch.edu.auresearchgate.net The reaction is generally carried out by treating a suspension of the naphthoquinone in acetic anhydride with activated zinc powder. scielo.br The addition of a base, such as pyridine (B92270) or triethylamine, can facilitate the reaction. scielo.brgoogle.com In some procedures, the mixture is heated to reflux to ensure the reaction goes to completion. chempap.orgresearchgate.net The mechanism is believed to involve the reduction of the quinone to a hydroquinone (B1673460) dianion by the metal, which is then immediately trapped by in-situ acetylation with acetic anhydride to prevent re-oxidation.

This method is broadly applicable to a variety of substituted naphthoquinones, affording functionalized this compound derivatives in high yields. scielo.brchempap.org For example, a series of 1,2,3-triazole-tethered naphthoquinone derivatives have been converted to their diacetate forms in yields reported to be greater than 98% using zinc and acetic anhydride. scielo.br Similarly, 5,8-dimethoxy-1,4-naphthoquinone can be converted to 1,4-diacetoxy-5,8-dimethoxynaphthalene using zinc powder in a mixture of acetic anhydride and triethylamine. google.com

| Starting Naphthoquinone | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,4-Naphthoquinone derivatives | Zn, Acetic Anhydride, Pyridine (cat.), rt, 5 days | This compound derivatives | >98% | scielo.br |

| Substituted 5-nitro-1,4-naphthoquinone | Zn, Glacial Acetic Acid, Acetic Anhydride, Reflux | Functionalized diacetoxynaphthalene derivative | Not specified | chempap.org |

| 5,8-Dimethoxy-1,4-naphthoquinone | Zn, Acetic Anhydride, Triethylamine, DMAP (cat.), rt | 1,4-Diacetoxy-5,8-dimethoxynaphthalene | Not specified | google.com |

| 4a,5,8,8a-tetrahydro-4a,6,7-trimethyl-5,8a-o-benzeno-1,4-naphthoquinone | Zn dust, Acetic Anhydride, Reflux, 4 h | 1,4-diacetoxy-4a,5,8,8a-tetrahydro-4a,6,7-trimethyl-5,8a-o-benzeno-1,4-naphthoquinone | Not specified | researchgate.net |

The synthesis of this compound can also be achieved starting from naphthols or dihydroxynaphthalenes. The most direct of these strategies is the acetylation of 1,4-dihydroxynaphthalene (also known as naphthohydroquinone). This precursor is the direct product of 1,4-naphthoquinone reduction and can be readily acylated using standard agents like acetic anhydride with a base or acid catalyst.

Syntheses commencing from naphthols require an initial oxidation step. For instance, α- and β-naphthols can be oxidized to their corresponding 1,2-naphthoquinones. nih.gov While these are isomers of the desired 1,4-naphthoquinone, this illustrates a general principle where a naphthol is first oxidized to a quinone, which can then undergo reductive acetylation as described previously.

A multi-step strategy starting from 2-naphthol (B1666908) has been used to prepare the isomeric 2,6-diacetoxynaphthalene. This pathway involves a Friedel-Crafts acetylation or a Fries rearrangement of 2-naphthyl acetate (B1210297) to produce an intermediate acetonaphthone, which is then subjected to a Baeyer-Villiger oxidation to yield the diacetate product. evitachem.com This demonstrates a more complex, yet viable, route from a simple naphthol to a diacetoxynaphthalene derivative.

Catalytic Synthesis Approaches for this compound Analogs

Catalytic methods offer more advanced and efficient alternatives for synthesizing functionalized this compound derivatives, often providing improved selectivity and milder reaction conditions compared to stoichiometric approaches.

Catalytic hydroacetylation provides a pathway to substituted this compound analogs. A key example is the synthesis of 2-Methyl-1,4-diacetoxynaphthalene, also known as Menadiol diacetate or Vitamin K4. This compound is synthesized via the catalytic hydroacetylation of 2-methyl-1,4-naphthoquinone (Menadione). While the term "hydroacetylation" can describe the net addition of a hydrogen atom and an acetyl group, in the context of quinone chemistry it typically refers to a catalytic reduction followed by acetylation. This process is crucial for the production of Vitamin K analogs.

Palladium catalysis provides powerful tools for the synthesis of complex functionalized naphthalene (B1677914) derivatives. While not typically used for the direct synthesis of the parent this compound, these methods are highly relevant for creating its functionalized analogs through dearomatization reactions. nih.govrsc.org In these reactions, the flat naphthalene ring system is converted into a three-dimensional dihydronaphthalene structure.

A notable strategy is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalenes. rsc.org This reaction can proceed via an intramolecular Heck-type insertion, which generates a π-allylpalladium intermediate. This reactive intermediate can then be trapped by various nucleophiles, leading to a wide range of 1,4-disubstituted dihydronaphthalene products in high yields. rsc.org A related approach involves a palladium-catalyzed tandem Heck/Suzuki coupling sequence to achieve a dearomative 1,4-diarylation or 1,4-vinylarylation of the naphthalene core. nih.gov Furthermore, palladium-catalyzed dearomative syn-1,4-carboamination has been demonstrated, showcasing the versatility of these methods in installing diverse functional groups onto the naphthalene scaffold. nih.gov These advanced catalytic methodologies represent a frontier in creating structurally complex analogs that can be derived from the fundamental naphthalene framework.

Rearrangement-Based Syntheses Involving this compound

Rearrangement reactions offer an alternative synthetic approach where the core structure of a precursor molecule is reorganized to form a new product. The Fries rearrangement is a prominent example applicable to the synthesis of functionalized derivatives from this compound. wikipedia.orglscollege.ac.in

The Fries rearrangement is the transformation of a phenolic ester into a hydroxy aryl ketone, typically promoted by a Lewis acid catalyst like aluminum chloride. wikipedia.orglscollege.ac.in The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring. wikipedia.org This reaction is selective for the ortho and para positions, and the product distribution can often be controlled by reaction conditions such as temperature and solvent. wikipedia.orglscollege.ac.in

As a di-phenolic ester, this compound is a suitable substrate for this rearrangement. The reaction would involve the migration of one of the acetyl groups to the aromatic ring, yielding an acetyl-substituted dihydroxynaphthalene, a functionalized analog of the starting material. For example, the Fries rearrangement of this compound can be used to produce 1-(1,4-dihydroxy-2-naphthalenyl)ethanone. A variant, the photo-Fries rearrangement, proceeds via a radical mechanism and can also be used to generate scielo.bruct.ac.za and scielo.brwikipedia.org rearranged products. wikipedia.org

| Compound Name | Synonym(s) | Role/Mention |

|---|---|---|

| This compound | Naphthalene-1,4-diyl diacetate | Target Compound |

| 1,4-Naphthoquinone | Naphthalene-1,4-dione | Starting Material |

| 1,4-Dihydroxynaphthalene | Naphthohydroquinone | Starting Material / Intermediate |

| Zinc | Zn | Reagent (Reducing Agent) |

| Acetic Anhydride | - | Reagent (Acetylating Agent) |

| Pyridine | - | Reagent (Base Catalyst) |

| Triethylamine | - | Reagent (Base) |

| 4-Dimethylaminopyridine | DMAP | Reagent (Catalyst) |

| 1,4-Diacetoxy-5,8-dimethoxynaphthalene | - | Product Example |

| 5,8-Dimethoxy-1,4-naphthoquinone | - | Starting Material Example |

| α-Naphthol | 1-Naphthol | Potential Starting Material |

| β-Naphthol | 2-Naphthol | Potential Starting Material |

| 2,6-Diacetoxynaphthalene | - | Isomeric Product Example |

| 2-Naphthyl acetate | - | Intermediate |

| 2-Methyl-1,4-diacetoxynaphthalene | Menadiol diacetate, Vitamin K4 | Product Example |

| 2-Methyl-1,4-naphthoquinone | Menadione, Vitamin K3 | Starting Material |

| Palladium | Pd | Catalyst |

| Aluminum chloride | AlCl₃ | Reagent (Lewis Acid Catalyst) |

| 1-(1,4-dihydroxy-2-naphthalenyl)ethanone | 2-Acetyl-1,4-dihydroxynaphthalene | Product of Fries Rearrangement |

Fries Rearrangement in the Synthesis of Naphthalene Acetate Derivatives

The Fries rearrangement is a well-established reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.org This reaction is particularly useful in naphthalene chemistry for introducing acyl groups onto the ring system. In the context of this compound, it serves as a starting material for producing functionalized derivatives. mdpi.com

The reaction involves the migration of an acyl group from the ester oxygen to the aromatic ring, a process that can be directed to either the ortho or para position relative to the hydroxyl group. wikipedia.org For example, the Fries rearrangement of this compound (1) can be a key step in the synthesis of compounds like 4-acetoxy-2-acetyl-1-hydroxynaphthalene. uwc.ac.za Research has shown that such rearrangements can be the initial step in multi-step syntheses, such as the preparation of 4-acetoxy-1-alkoxy- or 1,4-dialkoxy-2-acylnaphthalen thiazolium salts, where the starting compound is prepared by the Fries rearrangement of this compound. researchgate.net The choice of reaction conditions, particularly temperature, plays a crucial role in determining the regioselectivity of the acylation. wikipedia.orgorganic-chemistry.org

Oxidative Rearrangements and Subsequent Acetylation

Oxidative methods provide an alternative route to diacetoxynaphthalene derivatives, often starting from naphthols or other naphthalene precursors. A common strategy involves the oxidation of a naphthol to a naphthoquinone, which is then subsequently reduced and acetylated. rsc.org For instance, 2-naphthols can be oxidized using reagents like o-iodoxybenzoic acid (IBX) to generate 1,2-naphthoquinones in situ. researchgate.netacs.org

This intermediate quinone is highly reactive and can undergo further transformations. The synthesis is completed by a reductive acetylation step, where the quinone is reduced back to a dihydroxynaphthalene and concurrently acetylated to form the stable diacetate derivative. rsc.orgresearchgate.net This sequence, often integrated into one-pot procedures, avoids the isolation of the potentially unstable hydroquinone intermediate and provides a direct route to compounds like 4-arylthio-1,2-diacetoxynaphthalenes. researchgate.netacs.org The acetylation step can be performed with acetic anhydride in the presence of an acid or base catalyst, such as sulfuric acid or pyridine. google.com

Multicomponent and One-Pot Synthesis Strategies Utilizing this compound Scaffolds

Modern synthetic chemistry emphasizes efficiency through multicomponent and one-pot reactions, which combine several steps into a single operation, thereby saving time, resources, and reducing waste. These strategies are particularly effective for constructing complex functionalized naphthalene systems.

Cascade Reaction Sequences for 4-Arylthio-1,2-Diacetoxynaphthalenes

A notable example of a cascade reaction is the one-pot synthesis of 4-arylthio-1,2-diacetoxynaphthalenes. acs.orgacs.org This process demonstrates significant "pot economy" by integrating four distinct reaction types into a single, smooth operation at room temperature. acs.org The sequence begins with the oxidation of a 2-naphthol using o-iodoxybenzoic acid (IBX) in a solvent like dimethylformamide (DMF). researchgate.nettechnion.ac.il This generates a highly reactive 1,2-naphthoquinone (B1664529) intermediate.

The subsequent steps in the cascade are:

Michael Addition: A thiol is added to the reaction mixture, which undergoes a conjugate addition to the 1,2-naphthoquinone. acs.orgacs.org

Reduction and Acetylation: The resulting adduct is then reduced and acetylated in the same pot to yield the final 4-arylthio-1,2-diacetoxynaphthalene product. researchgate.nettechnion.ac.il

This method allows for the synthesis of a diverse library of derivatives by simply varying the starting 2-naphthol and thiol. acs.org

| Starting 2-Naphthol | Aryl Thiol | Product | Yield |

|---|---|---|---|

| 2-Naphthol | Thiophenol | 4-Phenylthio-1,2-diacetoxynaphthalene | 80% |

| 2-Naphthol | 4-Methylbenzenethiol | 4-(p-Tolylthio)-1,2-diacetoxynaphthalene | 82% |

| 2-Naphthol | 4-Methoxybenzenethiol | 4-((4-Methoxyphenyl)thio)-1,2-diacetoxynaphthalene | 85% |

| 2-Naphthol | 4-Chlorobenzenethiol | 4-((4-Chlorophenyl)thio)-1,2-diacetoxynaphthalene | 78% |

| 6-Bromo-2-naphthol | Thiophenol | 7-Bromo-4-(phenylthio)-1,2-diacetoxynaphthalene | 75% |

Sequential Functionalization Approaches

Sequential functionalization in a one-pot manner represents a highly efficient strategy for building molecular complexity on the naphthalene scaffold. nih.govgoogle.com The synthesis of 4-arylthio-1,2-diacetoxynaphthalenes is a prime example of this approach, where a cascade of oxidation, Michael addition, reduction, and acetylation occurs sequentially without the need to isolate intermediates. acs.orgacs.org This integration of multiple reaction steps into a single procedure is a hallmark of advanced organic synthesis. researchgate.nettechnion.ac.il

These methods can be extended beyond thioether derivatives. For example, similar one-pot strategies starting from naphthols have been developed to synthesize benzo[h]coumarins and carbazolophenazines, demonstrating the versatility of the initial IBX-mediated oxidation to set up subsequent annulation or condensation reactions. acs.org The key advantage is the ability to construct elaborate molecules from simple precursors in a single, efficient operation.

Stereoselective and Regioselective Synthesis of this compound Derivatives

Controlling the precise placement of functional groups (regioselectivity) and their spatial arrangement (stereoselectivity) is a fundamental challenge in organic synthesis. For naphthalene derivatives, achieving high regioselectivity in acylation reactions is critical for preparing specific isomers.

Control of Regioselectivity in Acylation Reactions

The acylation of naphthalenes, such as in the Friedel-Crafts reaction or the Fries rearrangement, can lead to multiple isomers. The distribution of these products is heavily influenced by reaction conditions. wikipedia.org Substitution on the naphthalene ring generally occurs more readily at the 1-position (α-position) because the corresponding reaction intermediate is better stabilized by resonance. stackexchange.com However, this preference can be overridden by several factors.

Key factors influencing regioselectivity include:

Temperature: In the Fries rearrangement, lower temperatures tend to favor the para-substituted product (thermodynamic control), while higher temperatures favor the ortho-substituted product (kinetic control). wikipedia.org For other acylation reactions, temperatures between 40°C and 100°C have been found to maximize conversion and regioselectivity for the 6-acyl isomer of 2-substituted naphthalenes. google.com

Steric Hindrance: When the acylating agent or the naphthalene substrate is sterically bulky, the reaction may favor the less hindered position. For instance, substitution at the 2-position (β-position) can become preferred over the 1-position to avoid steric clashes with neighboring hydrogen atoms. stackexchange.com

Catalyst and Solvent: The choice of Lewis acid (e.g., AlCl₃, BF₃) and solvent can dramatically alter the isomer ratio. organic-chemistry.org For example, the acylation of 2-methoxynaphthalene (B124790) with acetic anhydride can yield the 2-acetyl-6-methoxynaphthalene (B28280) isomer with high selectivity when catalyzed by zeolites. stackexchange.com In some cases, using anhydrous hydrogen fluoride (B91410) as the solvent and catalyst has been shown to improve yields of specific isomers. google.com

| Factor | Condition | Favored Product/Outcome | Reference |

|---|---|---|---|

| Temperature (Fries Rearrangement) | Low Temperature | Para-substitution (thermodynamic product) | wikipedia.org |

| High Temperature | Ortho-substitution (kinetic product) | wikipedia.org | |

| Steric Hindrance | Bulky acylating group | Substitution at the less hindered β-position | stackexchange.com |

| Electronic Effects | Standard conditions | Substitution at the more reactive α-position | stackexchange.com |

| Catalyst System | Zeolite catalyst (for 2-methoxynaphthalene) | High selectivity for 2-acetyl-6-methoxynaphthalene | stackexchange.com |

Enantioselective Pathways to Chiral Naphthalene Acetate Precursors

The development of enantioselective methods to access chiral naphthalene structures is a significant area of research, as chirality is a critical factor in the biological activity of many molecules. While direct enantioselective synthesis of this compound is not extensively documented, the synthesis of chiral precursors, such as dihydronaphthalenes and axially chiral naphthalenes, provides a foundation for producing enantiomerically enriched naphthalene acetates.

One notable approach involves the use of chiral catalysts to control the stereochemical outcome of reactions. For instance, chiral diamine-copper complexes have been successfully employed in the enantioselective oxidative coupling of naphthol derivatives to produce binaphthols with good enantioselectivity (up to 78% ee). acs.org The presence of an ester group at the 3-position of the naphthol substrate was found to be crucial for achieving high asymmetric induction. acs.org

Another strategy focuses on the asymmetric partial hydrogenation of quinolines to access enantioenriched 1,4-dihydroquinolines, which can be precursors to chiral naphthalene systems. nih.gov By employing a chiral Iridium-SpiroPAP catalyst, a variety of 4-substituted 3-ethoxycarbonylquinolines have been hydrogenated to yield chiral 1,4-dihydroquinolines in high yields (up to 95%) and with outstanding enantioselectivity (up to 99% ee). nih.gov

Furthermore, chemoenzymatic strategies offer a powerful tool for creating chiral building blocks. These methods combine the selectivity of enzymes with the efficiency of chemical catalysis. For example, a chemoenzymatic approach has been developed for the diastereo- and enantiodivergent cyclopropanation of a vinylpyrazole substrate to grant access to all four possible stereoisomers of a key intermediate for the anti-HIV drug lenacapavir, which features a chiral cyclopropane (B1198618) moiety. chemrxiv.org This highlights the potential of combining biocatalysis with chemical synthesis to create complex chiral molecules that could serve as precursors to functionalized naphthalene acetates.

The table below summarizes key findings in the enantioselective synthesis of chiral naphthalene precursors.

| Catalyst/Method | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Chiral diamine·CuCl | 3-(Methoxycarbonyl)-2-naphthol | (R)-2,2'-Dihydroxy-3,3'-bis(methoxycarbonyl)-1,1'-binaphthyl | 94 | 78 | acs.org |

| Ir-SpiroPAP | 4-Phenyl-3-ethoxycarbonylquinoline | Chiral 1,4-dihydroquinoline | 95 | 99 | nih.gov |

| Heme-dependent globins | Functionalized vinylpyrazole | Chiral cyclopropane intermediate | - | up to 99:1 e.r. | chemrxiv.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes by using biocatalysts, minimizing solvent use, and employing environmentally benign reaction conditions.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis, particularly the use of lipases, has emerged as a highly effective and green method for the synthesis and modification of this compound and related compounds. Lipases can operate under mild conditions and exhibit high regioselectivity, making them ideal for the selective acylation and hydrolysis of polyhydroxylated aromatic compounds.

The lipase-catalyzed hydrolysis of diacetoxynaphthalenes has been shown to proceed with high regioselectivity to yield the corresponding monoacetates. For example, the hydrolysis of various diacetoxynaphthalenes using Pseudomonas sp. lipase (B570770) in tert-butyl methyl ether selectively produces monoacetoxy hydroxynaphthalenes. researchgate.net The regioselectivity is dependent on the relative positions of the acetyl groups on the naphthalene ring. researchgate.net More recent studies have explored a range of commercial lipases for the synthesis of different regioisomeric acetoxyhydroxynaphthalenes from their corresponding dihydroxynaphthalenes and diacetates. rsc.org

Lipase-catalyzed acylation of dihydroxynaphthalenes is another important biocatalytic route. While it can sometimes lead to lower regioselectivity and conversions compared to hydrolysis, optimization of reaction conditions, such as the choice of lipase and solvent, can improve the outcome. rsc.org For instance, the acylation of 1,7-dihydroxynaphthalene (B165257) using lipase from Candida antarctica (CAL-A) can produce the desired monoester with good conversion and high regioselectivity. rsc.org

The table below presents research findings on the biocatalytic synthesis of acetoxyhydroxynaphthalenes.

Solvent-Free or Environmentally Benign Reaction Conditions

Developing synthetic routes that eliminate or reduce the use of hazardous organic solvents is a cornerstone of green chemistry. For the synthesis of this compound, several strategies are being explored, including solvent-free reactions and the use of greener solvent alternatives.

Solvent-Free Synthesis:

Solvent-free acetylation reactions offer a sustainable alternative to traditional methods. nih.govpatrinum.ch These reactions are often carried out using a stoichiometric amount of the acetylating agent, such as acetic anhydride, and a catalyst, thereby minimizing waste. nih.gov Catalysts like sodium acetate trihydrate, which is inexpensive and mild, have been shown to efficiently catalyze the acetylation of alcohols and phenols under solvent-free conditions at room temperature. scispace.com

Mechanochemical synthesis, which involves inducing reactions by grinding solid reactants together, is another promising solvent-free technique. beilstein-journals.org This method can lead to shorter reaction times and cleaner reaction profiles. nih.gov While specific applications to this compound are not widely reported, the principles of mechanochemical synthesis of other organic molecules, such as polyanilines and metal-organic frameworks, demonstrate its potential applicability. mdpi.comscispace.comcardiff.ac.uk

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. rsc.orgmdpi.com Microwave-assisted acetylation of hydroxylated naphthoquinones has been reported to be highly efficient. undip.ac.id The synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues under solvent-free microwave conditions highlights the potential of this technology for producing complex molecules with high yields (86-96%) in a short time. nih.govrsc.org

Environmentally Benign Solvents:

When solvents are necessary, the focus shifts to using environmentally benign alternatives. Water is an ideal green solvent, and efforts have been made to develop synthetic methodologies in aqueous media. For instance, the synthesis of aryl-hydrazones has been achieved in an aqueous extract of Acacia concinna pods, which acts as a natural surfactant. researchgate.net While not directly applied to this compound, this demonstrates the potential of using natural, renewable resources to facilitate reactions in water.

The table below summarizes various green chemistry approaches applicable to the synthesis of acetylated aromatic compounds.

| Method | Catalyst/Conditions | Reaction | Key Advantage | Reference |

| Solvent-Free | Sodium Acetate Trihydrate | Acetylation | Mild, inexpensive catalyst, room temperature | scispace.com |

| Mechanochemistry | Ball-milling/Grinding | Various | Reduced solvent use, shorter reaction times | beilstein-journals.orgnih.gov |

| Microwave-Assisted | Ba(NO₃)₂ / Solvent-Free | Hantzsch condensation | High yields, short reaction times | nih.govrsc.org |

Chemical Reactivity, Mechanistic Investigations, and Transformation Studies of 1,4 Diacetoxynaphthalene

Hydrolysis Reactions of 1,4-Diacetoxynaphthalene

The cleavage of the ester bonds in this compound through hydrolysis can be achieved under various conditions, each offering unique insights into the molecule's reactivity.

Kinetic Studies of Alkaline Hydrolysis of this compound

Kinetic studies on the alkaline hydrolysis of this compound, typically conducted in a mixed solvent system like 50% (v/v) dioxane-water, reveal important details about the reaction rates. researchgate.netresearch-nexus.net The rate of hydrolysis is influenced by the position of the acetoxy groups on the naphthalene (B1677914) ring. research-nexus.net

Research has shown a linear free energy relationship for substituted acetoxynaphthalenes, indicating a correlation between the logarithm of the rate constant and the electronic effects of the substituents. research-nexus.net The presence of an oxo group, for instance, has been found to significantly inhibit the rate of hydrolysis in both naphthalene and benzene (B151609) compounds. researchgate.netresearch-nexus.net

Regioselective Hydrolysis via Enzymatic Catalysis

Enzymatic catalysis provides a method for the regioselective hydrolysis of diacetoxynaphthalenes, allowing for the preferential cleavage of one ester group over the other. rsc.orgresearchgate.netresearchgate.net Lipases are commonly employed for this purpose due to their ability to function in organic solvents and their high selectivity. rsc.orgmdpi.com

The choice of enzyme and reaction conditions can dictate which monoacetate is predominantly formed. rsc.org For example, lipases such as those from Pseudomonas sp. have been used to regioselectively hydrolyze diacetoxynaphthalenes to yield the corresponding monoacetates. researchgate.netresearchgate.net The solvent also plays a crucial role; water-miscible solvents like THF, dioxane, and acetonitrile (B52724) can be detrimental to enzymatic activity compared to non-polar organic solvents. rsc.org Over-hydrolysis to the dihydroxynaphthalene can be a competing reaction, and its extent is influenced by the specific enzyme and reaction conditions. rsc.org

Influence of Substituent Effects on Reaction Rates and Pathways

Substituents on the naphthalene ring significantly impact the rates and pathways of hydrolysis. research-nexus.netresearchgate.net The electronic properties of substituents play a crucial role in determining the reactivity of the ester groups. research-nexus.net

In the context of alkaline hydrolysis, the position of a substituent can either accelerate or decelerate the reaction. research-nexus.net For instance, the presence of a bromo-substituent has been studied to understand its effect on the hydrolysis rate of 2-acetoxynaphthalene. research-nexus.net In enzymatic hydrolysis, steric hindrance from substituents near the ester group can influence the accessibility of the enzyme's active site, thereby affecting the reaction's regioselectivity and rate.

Electrophilic Aromatic Substitution on this compound

The electron-rich naphthalene core of this compound is susceptible to electrophilic attack, leading to the substitution of hydrogen atoms on the aromatic ring. The acetoxy groups are ortho-, para-directing activators, influencing the position of substitution. masterorganicchemistry.comlibretexts.org

Mechanistic Pathways of Halogenation (e.g., Bromination)

The bromination of this compound proceeds through an electrophilic aromatic substitution mechanism. libretexts.org This typically involves the generation of a bromine cation or a polarized bromine molecule, which then attacks the electron-rich aromatic ring. libretexts.org The reaction of 1,5-diacetoxynaphthalene (B1614894) with bromine has been investigated to understand the mechanism of this type of reaction. acs.orgacs.org

The general mechanism for electrophilic aromatic substitution involves a two-step process:

The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.org

A proton is then lost from the arenium ion, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

The stability of the intermediate carbocation influences the regioselectivity of the reaction.

Direct Functionalization through Electrophilic Attack

Direct functionalization of this compound can be achieved through various electrophilic aromatic substitution reactions beyond halogenation. The acetoxy groups, being activating and ortho-, para-directing, guide the incoming electrophile to specific positions on the naphthalene ring. masterorganicchemistry.comlibretexts.org

The introduction of functional groups through electrophilic attack is a key strategy in synthetic organic chemistry. The inherent reactivity of the this compound system allows for the synthesis of a variety of substituted naphthalene derivatives. The outcome of these reactions is governed by the nature of the electrophile and the directing effects of the existing substituents.

Oxidation and Reduction Chemistry of this compound Systems

The strategic position of the two acetoxy groups on the naphthalene core makes this compound a versatile precursor in the synthesis of various derivatives, particularly through oxidation and reduction reactions. These transformations are fundamental in accessing biologically and materially significant compounds like naphthoquinones.

Pathways to Naphthoquinones and Related Quinone Derivatives

This compound can be readily converted to 1,4-naphthoquinone (B94277), a key intermediate in the synthesis of various complex molecules. wikipedia.org The industrial synthesis of 1,4-naphthoquinone often involves the aerobic oxidation of naphthalene using a vanadium oxide catalyst. wikipedia.org In a laboratory setting, oxidation of naphthalene compounds can be achieved using chromium trioxide. wikipedia.org

A detailed study on the lead tetraacetate-acetic acid oxidation of various naphthol derivatives, including 1-naphthol, has been conducted. In the case of 1-naphthol, the primary product is 4-acetoxy-1-naphthol, with 2,2-diacetoxynaphthalen-1(2H)-one being the other significant product. researchgate.net

Furthermore, a one-pot synthesis method has been developed for producing 4-arylthio-1,2-naphthoquinones and 4-arylthio-1,2-diacetoxynaphthalenes. acs.orgtechnion.ac.ilresearchgate.netacs.org This process starts with the o-iodoxybenzoic acid (IBX)-mediated oxidation of 2-naphthols to 1,2-naphthoquinones, followed by a series of reactions including Michael addition, reduction, and acetylation, all occurring in a single vessel at room temperature. acs.orgtechnion.ac.ilresearchgate.netacs.org

The synthesis of 5,8-diacetoxy-1,4-naphthoquinone can be achieved from 1,4,5,8-tetramethoxynaphthalene. The process involves demethylation to 5,8-dimethoxy-1,4-naphthoquinone, followed by acetylation to 1,4-diacetoxy-5,8-dimethoxynaphthalene, and subsequent oxidative demethylation and hydrolysis. google.com

| Starting Material | Reagents/Conditions | Product(s) | Reference(s) |

| Naphthalene | Aerobic oxidation, Vanadium oxide catalyst | 1,4-Naphthoquinone | wikipedia.org |

| Naphthalene | Chromium trioxide | 1,4-Naphthoquinone | wikipedia.org |

| 1-Naphthol | Lead tetraacetate, Acetic acid | 4-Acetoxy-1-naphthol, 2,2-Diacetoxynaphthalen-1(2H)-one | researchgate.net |

| 2-Naphthols | o-Iodoxybenzoic acid (IBX), then various reagents | 4-Arylthio-1,2-naphthoquinones, 4-Arylthio-1,2-diacetoxynaphthalenes | acs.orgtechnion.ac.ilresearchgate.netacs.org |

| 1,4,5,8-Tetramethoxynaphthalene | Demethylation, Acetylation, Oxidative demethylation, Hydrolysis | 5,8-Diacetoxy-1,4-naphthoquinone | google.com |

Reductive Transformations and Protection Strategies

The diacetate functionality in this compound serves as a protective group for the corresponding hydroquinone (B1673460). Reductive acetylation is a common method for the protection of quinone structures. researchgate.net The removal of these acetate (B1210297) groups to yield the diol can be accomplished through various reductive methods.

For instance, the reduction of 2-phenylthio-3-methyl-1,4-naphthoquinone with 10% palladium on charcoal in tetrahydrofuran, followed by treatment with acetic anhydride (B1165640) and pyridine (B92270), yields 2-phenylthio-3-methyl-1,4-diacetoxynaphthalene. prepchem.com Another example involves the reduction with sodium borohydride (B1222165) in the presence of cerium(III) chloride heptahydrate (NaBH4/CeCl3·7H2O). molaid.com

Lipases have also been employed for the regioselective hydrolysis of diacetoxynaphthalenes in organic solvents, offering a green and selective method for deprotection. researchgate.net This enzymatic approach allows for the selective removal of one acetate group, leading to mono-hydroxy-mono-acetoxy derivatives. researchgate.net

Nucleophilic Substitution and Addition Reactions

Reaction of Acetate Groups with Nucleophiles

The acetate groups of this compound can be displaced by nucleophiles. In the synthesis of certain cytotoxic aminoanthraquinone derivatives, it has been observed that acetate groups can be reduced to the corresponding dihydroxyanthraquinone intermediate, which then undergoes nucleophilic substitution. mdpi.com While this example is on an anthraquinone (B42736) system, it highlights the potential reactivity of the diacetoxy functionality. The mechanism suggests that the acetate groups are first reduced under the reaction conditions, followed by the nucleophilic attack. mdpi.com

Functionalization via Addition to Related Unsaturated Naphthalene Systems

The functionalization of the naphthalene ring system can be achieved through addition reactions to the aromatic core. Gold-catalyzed reactions of naphthalene with diazoacetates lead to the formation of fused cyclopropanes (norcaradiene type compounds) and products from the formal insertion of carbene units into the C-H bonds of the naphthalene ring. beilstein-journals.org This method provides a pathway to introduce new functional groups onto the naphthalene skeleton. beilstein-journals.orgresearchgate.net

Another approach involves a three-component coupling reaction of alkynes, Fischer carbene complexes, and benzaldehyde (B42025) hydrazones to synthesize richly functionalized naphthalenes. nih.gov This reaction proceeds through an isoindole intermediate followed by an intramolecular Diels-Alder reaction and nitrene extrusion. nih.gov

Rearrangement Processes of this compound and its Derivatives

This compound and its derivatives can undergo rearrangement reactions, most notably the Fries rearrangement. The Fries rearrangement of a phenolic ester to a hydroxy aryl ketone is typically catalyzed by Lewis acids and involves the migration of an acyl group to the aryl ring. wikipedia.orglscollege.ac.in This reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent. wikipedia.orglscollege.ac.in A photochemical variant, the photo-Fries rearrangement, proceeds through a radical mechanism and can also yield ortho and para products. wikipedia.orgresearchgate.net

In a specific application, this compound undergoes a Fries rearrangement to produce 2-acetyl-1,4-diacetoxynaphthalene, which is a key step in the synthesis of certain antifungal compounds. semanticscholar.orgnih.gov This rearrangement can be followed by further transformations like O-alkylation. semanticscholar.orgnih.gov For instance, treatment of this compound with a boron trifluoride-diethyl etherate complex can induce this rearrangement. uwc.ac.za The anionic Fries rearrangement, using a strong base, results in ortho-carbonyl species. wikipedia.org

| Rearrangement Type | Catalyst/Conditions | Key Features | Product Type | Reference(s) |

| Fries Rearrangement | Lewis acids (e.g., AlCl3), High temperature | Acyl group migration to the aromatic ring. Ortho/para selective. | Hydroxy aryl ketones | wikipedia.orglscollege.ac.in |

| Photo-Fries Rearrangement | Photochemical | Radical mechanism. Ortho/para selective. | Hydroxy aryl ketones | wikipedia.orgresearchgate.net |

| Anionic Fries Rearrangement | Strong base | Ortho-metalation followed by rearrangement. | Ortho-carbonyl species | wikipedia.org |

Intramolecular Rearrangements of Substituted Systems

The primary intramolecular rearrangement involving this compound and its substituted analogues is the Fries rearrangement. sigmaaldrich.combyjus.com This reaction involves the migration of an acyl group from the phenolic ester to the aromatic ring, typically catalyzed by a Lewis acid, to produce hydroxy aryl ketones. byjus.comorganic-chemistry.org The reaction is ortho- and para-selective, with the regioselectivity often controllable by reaction conditions such as temperature and the choice of solvent. byjus.comorganic-chemistry.org

The mechanism commences with the coordination of the Lewis acid (e.g., AlCl₃, BF₃) to the carbonyl oxygen of one of the acetate groups. byjus.com This coordination makes the carbonyl oxygen a better Lewis base and polarizes the bond between the phenolic oxygen and the acyl group. This is followed by the cleavage of the C-O bond, generating a resonance-stabilized acylium ion. organic-chemistry.org This electrophilic acylium ion then attacks the electron-rich naphthalene ring at the ortho position (C2) relative to the phenolic oxygen, via an electrophilic aromatic substitution. Subsequent hydrolysis liberates the hydroxy ketone product. organic-chemistry.org In the case of this compound, the initial rearrangement yields 2-acetyl-4-acetoxy-1-naphthol, which can be further hydrolyzed to 2-acetyl-1,4-dihydroxynaphthalene.

The choice of catalyst and reaction conditions significantly influences the outcome. While traditional Lewis acids like aluminum chloride are effective, other catalysts such as scandium trifluoromethanesulfonate (B1224126) have also been utilized for the Fries rearrangement of acyloxynaphthalenes. sigmaaldrich.com Temperature plays a crucial role in directing the position of acylation; lower temperatures generally favor the formation of the para-substituted product, whereas higher temperatures favor the ortho-substituted product. byjus.com Similarly, non-polar solvents tend to promote ortho substitution, while polar solvents favor the para product. byjus.com

A photo-Fries rearrangement is an alternative, catalyst-free method that uses UV light to induce a similar conversion of phenolic esters to hydroxy ketones. sigmaaldrich.com

Rearrangements in the Context of Multi-step Syntheses

The Fries rearrangement of this compound is not merely of mechanistic interest but serves as a pivotal step in the synthesis of complex molecules with significant biological or material properties. By installing an acetyl group onto the naphthalene core, it provides a functional handle for further transformations.

One notable application is in the synthesis of novel antifungal agents. mdpi.comnih.gov In a multi-step synthesis aimed at producing 1,4-dialkoxynaphthalen-2-acyl imidazolium (B1220033) salts, the key first step was the Fries rearrangement of this compound (1). mdpi.com This transformation, catalyzed by boron trifluoride etherate (BF₃·OEt₂), yielded 2-acetyl-1,4-dihydroxynaphthalene (which exists in its tautomeric form, 3-acetylnaphthalene-1,4-diol). This intermediate was then subjected to a series of reactions including alkylation, deacetylation, a second alkylation, bromination, and finally coupling with imidazole (B134444) derivatives to yield the target antifungal compounds. mdpi.comnih.gov The initial rearrangement was crucial as alternative routes like direct Friedel-Crafts acylation of 1,4-dialkoxynaphthalene proved to be inefficient. nih.gov

| Step | Reactant | Reagents and Conditions | Product | Role of Fries Rearrangement |

|---|---|---|---|---|

| 1 | This compound (1) | BF₃·2CH₃COOH, reflux | 3-Acetylnaphthalene-1,4-diol (2) | Key step to introduce the C2-acetyl group. |

| 2 | Compound 2 | Cs₂CO₃, R¹-X, DMF, 70 °C | Substituted 3-acetyl-4-(alkoxy)naphthalen-1-yl acetate (3) | The acetyl group introduced by the rearrangement enables the construction of the final molecule. |

| 3 | Compound 3 | KOH, MeOH; then Amberlite IR-120(H) | Key intermediate 2-acetyl-1,4-dialkoxynaphthalene (4) | |

| 4 | Intermediate from Step 3 | Cs₂CO₃, R¹-X, DMF, 70 °C | ||

| 5 | Compound 4 | TBA-Br₃, CH₂Cl₂ | Bromoacyl intermediate (5) | |

| 6 | Compound 5 | Imidazole derivative, CH₃CN, reflux | Target 1,4-dialkoxynaphthalen-2-acyl imidazolium salts (7) | Final product synthesis enabled by the initial rearrangement. |

Another example is found in the generation of chemical libraries for the discovery of new insect olfaction or gustation inhibitors. researchgate.net A starting compound for the synthesis of 4-acetoxy-1-alkoxy- or 1,4-dialkoxy-2-acylnaphthalen thiazolium salts was prepared through a Fries rearrangement of this compound. researchgate.net This rearranged product was then subjected to O-alkylation to yield a key intermediate, which underwent further transformations including bromination and coupling with 4,5-dimethylthiazole (B1345194) to produce the target compounds. researchgate.net

| Step | Description | Significance |

|---|---|---|

| 1 | Fries rearrangement of this compound. | Creates the 2-acyl-1-hydroxynaphthalene scaffold. |

| 2 | O-alkylation of the rearranged product. | Introduces diversity at the hydroxyl position, creating intermediate 6. |

| 3 | Bromination of the acyl group on intermediate 6. | Prepares the molecule for coupling by creating an acylbromide intermediate 7. |

| 4 | Coupling of intermediate 7 with 4,5-dimethylthiazole. | Forms the final thiazolium salt products. |

These examples underscore the strategic importance of the intramolecular rearrangement of this compound, transforming a simple starting material into a versatile intermediate for the construction of complex, functional molecules.

Role of 1,4 Diacetoxynaphthalene As a Key Intermediate in Complex Organic Synthesis

Precursor to Naphthoquinone Derivatives

The 1,4-naphthoquinone (B94277) framework is a common motif in numerous natural products and pharmacologically active compounds, known for a wide spectrum of biological activities including anticancer, antibacterial, and antifungal properties. eurekaselect.commdpi.comwikipedia.org 1,4-Diacetoxynaphthalene is a convenient and shelf-stable starting material for accessing this important structural core.

The synthesis of substituted 1,4-naphthoquinones from this compound is a foundational process in organic synthesis. The general strategy involves a two-step sequence: first, the hydrolysis of the acetate (B1210297) esters to liberate the 1,4-dihydroxynaphthalene (B165239), followed by an in situ oxidation to generate the 1,4-naphthoquinone core. This reactive quinone is an excellent Michael acceptor and can undergo various subsequent reactions.

The deprotection is typically achieved under basic or acidic conditions, which cleaves the ester bonds. The resulting hydroquinone (B1673460) is highly susceptible to oxidation and is often readily converted to the corresponding yellow-colored 1,4-naphthoquinone by air or other mild oxidizing agents. Once formed, the naphthoquinone can be functionalized through several methods, including nucleophilic substitution reactions (particularly on halogenated naphthoquinone precursors) and Michael additions. researchgate.netnih.gov This allows for the introduction of a wide variety of substituents, including amino, thio, and alkyl groups, onto the quinone ring, leading to a diverse library of derivatives.

| Precursor | Reagent/Reaction Type | Resulting Substituent | Reference |

| 1,4-Naphthoquinone | Nucleophilic Substitution | Amino Groups | researchgate.net |

| 1,4-Naphthoquinone | Nucleophilic Substitution | Thiol Groups | researchgate.net |

| 1,4-Naphthoquinone | Michael Addition | Alkyl or Aryl Groups | researchgate.net |

| 2,3-Dichloro-1,4-naphthoquinone | Nucleophilic Substitution with Amines | Amino Derivatives | mdpi.comnih.gov |

| 2,3-Dichloro-1,4-naphthoquinone | Nucleophilic Substitution with Thiols | Thioether Derivatives | researchgate.net |

This table illustrates common methods for substituting the 1,4-naphthoquinone core, which can be generated from this compound.

The 1,4-naphthoquinone scaffold is a recognized pharmacophore present in many clinically significant anticancer agents, such as doxorubicin (B1662922) and mitomycin. brieflands.comnih.gov The synthetic versatility of this compound makes it a valuable starting point for constructing these and other novel bioactive compounds. By generating the core naphthoquinone structure, chemists can perform subsequent modifications to synthesize molecules with enhanced potency and selectivity. nih.gov

The synthesis of these complex scaffolds often involves multi-step sequences that build upon the fundamental reactions of the 1,4-naphthoquinone core. For example, nitrogen and sulfur-containing derivatives of 1,4-naphthoquinone have demonstrated potent antimicrobial and anticancer activities. mdpi.comresearchgate.net The ability to generate the parent quinone from a stable precursor like this compound facilitates the exploration of structure-activity relationships by allowing for the systematic variation of substituents on the quinone ring. nih.gov This approach is crucial in medicinal chemistry for the development of new therapeutic agents. eurekaselect.comnih.gov

Building Block for Polycyclic Aromatic Compounds

Beyond its role as a precursor to simple naphthoquinones, this compound is instrumental in the construction of larger, more complex polycyclic and heterocyclic systems. Its ability to generate a reactive dienophile in situ makes it particularly useful in cycloaddition reactions.

Anthracyclinones are the aglycone portions of anthracyclines, a class of potent chemotherapy drugs that includes doxorubicin. A key strategy for constructing the tetracyclic framework of anthracyclinones is the Diels-Alder reaction. core.ac.uk In this reaction, a diene reacts with a dienophile to form a six-membered ring.

1,4-Naphthoquinone, readily generated from this compound, serves as an excellent dienophile for this purpose. wikipedia.org Its reaction with a suitably substituted diene, such as Danishefsky's diene, allows for the efficient construction of the core tetracyclic skeleton of anthracyclinones. core.ac.uk The use of this compound as a stable precursor provides a practical and reliable method for generating the required naphthoquinone dienophile at the appropriate stage of the synthesis, avoiding issues related to the instability of the quinone itself.

The naphthoquinone nucleus is a versatile platform for the synthesis of various fused heterocyclic systems. While the synthesis of benzo[h]coumarins often proceeds through a 1,2-naphthoquinone (B1664529) intermediate derived from naphthols, acs.orgnih.gov the 1,4-naphthoquinone generated from this compound can be used to construct other important heterocyclic structures.

For example, the reaction of 1,4-naphthoquinone derivatives with various nucleophiles can lead to the formation of fused systems like indole-fused naphthoquinones. nih.gov These annulation reactions, where a new ring is built onto the existing naphthalene (B1677914) core, expand the structural diversity of compounds accessible from this compound. The resulting fused systems are of significant interest in materials science and medicinal chemistry due to their unique electronic and biological properties.

Intermediate in the Synthesis of Acetoxy-Functionalized Aromatic Compounds

In addition to serving as a precursor to quinones, this compound can be used to synthesize other acetoxy-functionalized aromatic compounds where one or both of the acetate groups are retained or transformed. These reactions provide access to intermediates with different substitution patterns and functionalities.

One of the most important transformations in this category is the Fries rearrangement. This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgajchem-a.com When applied to this compound, an acetyl group migrates from a phenolic oxygen to the aromatic ring, forming a new carbon-carbon bond and yielding an acetoxy-hydroxy-acetylnaphthalene derivative. The reaction is regioselective, with temperature playing a key role in directing the substitution to either the ortho or para position relative to the remaining hydroxyl group. wikipedia.orgajchem-a.com A photochemical version, the Photo-Fries rearrangement, proceeds through a radical mechanism and can also be used to generate these products. wikipedia.orgresearchgate.net

Furthermore, selective hydrolysis of one of the two acetate groups can be achieved, for instance through enzymatic methods. rsc.org This approach yields mono-acetoxy-mono-hydroxy naphthalenes, which are valuable intermediates for further selective functionalization at different positions of the naphthalene ring.

| Reaction | Catalyst/Conditions | Key Transformation | Product Type | Reference |

| Fries Rearrangement | Lewis Acid (e.g., AlCl₃), Heat | Intramolecular migration of an acetyl group from oxygen to the aromatic ring. | Hydroxy Acetyl Naphthalene Derivative | wikipedia.orgajchem-a.com |

| Photo-Fries Rearrangement | UV Light | Radical-based intramolecular migration of an acetyl group. | Hydroxy Acetyl Naphthalene Derivative | wikipedia.orgresearchgate.net |

| Selective Enzymatic Hydrolysis | Lipase (B570770) | Cleavage of one of the two ester linkages. | Mono-acetoxy-mono-hydroxy Naphthalene | rsc.org |

This table summarizes key reactions of this compound that produce other acetoxy-functionalized aromatic compounds.

Derivatization to Mono- and Poly-Acetoxynaphthalenes

This compound serves as a versatile intermediate in the synthesis of various mono- and poly-acetoxynaphthalenes through controlled derivatization reactions. The selective hydrolysis of one of the acetyl groups is a key strategy to produce mono-acetoxynaphthalenes. For instance, 1-acetoxy-4-hydroxynaphthalene can be synthesized from this compound, demonstrating a targeted deacetylation. researchgate.net This selective hydrolysis is a crucial step, as the resulting mono-functionalized naphthalene can undergo further specific modifications at the free hydroxyl group.

The selective deprotection of acetyl groups is a challenging yet significant transformation in organic synthesis. nih.gov General protocols for chemoselective deacetylation have been developed, which can be applied to a wide range of substrates, including those with multiple acetyl groups. nih.gov These methods often employ mild and environmentally benign reagent systems to achieve clean and quantitative transformations under ambient conditions. nih.gov

While direct conversion to other poly-acetoxynaphthalenes is less commonly documented, the initial hydrolysis to a mono-acetoxy derivative opens pathways for subsequent reactions. The remaining acetyl group can influence the reactivity of the naphthalene ring, and the free hydroxyl group can be re-acetylated under different conditions or used as a handle for introducing other functionalities before a final acetylation step to yield a different poly-acetoxynaphthalene. The selective enzymatic hydrolysis of diacetates has also been explored as a method for achieving high optical purity in certain derivatives.

Applications in Polymer Chemistry (as a monomer or comonomer)

While direct polymerization of this compound is not extensively documented, its precursor, 1,4-dihydroxynaphthalene, is a valuable monomer in the synthesis of high-performance polymers. The naphthalene ring, when incorporated into a polymer backbone, is known to enhance thermal stability and confer unique optical and electronic properties. mdpi.com

Naphthalene-based copolymers have been designed and synthesized for applications in organic light-emitting diodes (OLEDs). nih.gov For instance, copolymers incorporating 1,4-naphthalene units have been developed as blue-light-emitting materials. nih.gov The rigid and planar structure of the naphthalene unit contributes to the desired photophysical properties of these polymers.

The general strategy for incorporating the 1,4-naphthalene moiety into polymers involves the polycondensation of a naphthalene-based diol or dicarboxylic acid with a suitable comonomer. For example, copolyesters with enhanced thermal and barrier properties have been synthesized from monomers like 1,4-cyclohexanedimethanol, terephthalic acid, and 2,6-naphthalenedicarboxylic acid. researchgate.net Although not directly using this compound, this highlights the utility of the naphthalene core in polymer chemistry. This compound can be readily hydrolyzed to 1,4-dihydroxynaphthalene, which can then be used in such polymerization reactions. The melt polycondensation technique is a common method for synthesizing these types of polyesters. researchgate.netresearchgate.net

Role in the Synthesis of Fluorescent Probes and Chemical Sensors (chemical design focus)

This compound is a key precursor in the chemical design of fluorescent probes and sensors, primarily through its conversion to 1,4-dihydroxynaphthalene. The naphthalene scaffold is a common component in the architecture of fluorescent molecules due to its inherent photophysical properties. mdpi.comresearchgate.net

The design of these sensors often involves the functionalization of the naphthalene core with specific recognition units that can selectively bind to target analytes, such as metal ions. mdpi.comnih.gov Upon binding, a change in the fluorescence properties of the molecule, such as enhancement (turn-on) or quenching (turn-off), is observed.

For example, fluorescent probes for the detection of metal ions like Cu²⁺ have been designed and synthesized using naphthalene anhydride (B1165640) derivatives. nih.gov The synthesis of such probes often involves multi-step reactions where the naphthalene unit acts as the fluorophore. The chemical design focuses on creating a system where the interaction with the target ion perturbs the electronic structure of the fluorophore, leading to a detectable signal.

Naphthalene-based fluorescent probes have been developed for the detection of various other ions as well, including Al³⁺. mdpi.com The synthesis of these probes often starts from simple naphthalene derivatives, which are then elaborated through various organic reactions to introduce the necessary chelating groups and to fine-tune the photophysical properties.

Precursor to Compounds for Material Science Applications (chemical design focus)

This compound, through its conversion to 1,4-dihydroxynaphthalene, serves as a valuable precursor for a range of materials with applications in materials science. The rigid, aromatic structure of the naphthalene core is a desirable feature for creating materials with high thermal stability and specific electronic and optical properties. mdpi.com

One significant area of application is in the development of thermotropic liquid crystals. dtic.mil The incorporation of the naphthalene unit into the molecular structure of these materials can induce or enhance liquid crystalline phases. The design of these molecules often involves attaching flexible alkyl chains to the rigid naphthalene core to control the melting and clearing points of the liquid crystal phases.

Furthermore, dihydroxynaphthalene-based compounds are being explored for the creation of innovative technological materials, drawing inspiration from naturally occurring allomelanins. acs.orgacs.org The oxidative polymerization of dihydroxynaphthalenes can lead to melanin-like materials with unique properties and potential applications in various fields.

In the realm of organic electronics, naphthalene diimides, which can be synthesized from naphthalene derivatives, are of great interest. acs.orgbeilstein-journals.org These compounds are known to be n-type semiconductors and have been used in the fabrication of organic thin-film transistors. The chemical design focuses on modifying the naphthalene core and the imide substituents to tune the electronic properties and the solid-state packing of the molecules, which are crucial for efficient charge transport.

Below is a table summarizing the key applications of this compound as a precursor in various fields.

| Application Area | Specific Role of this compound | Resulting Product/Material |

| Organic Synthesis | Precursor to mono-functionalized naphthalenes | 1-Acetoxy-4-hydroxynaphthalene |

| Polymer Chemistry | Source of 1,4-naphthalene units (via hydrolysis) | High-performance polyesters, Copolymers for OLEDs |

| Chemical Sensing | Precursor to the fluorophore core (via hydrolysis) | Fluorescent probes for metal ions (e.g., Cu²⁺, Al³⁺) |

| Material Science | Precursor to rigid aromatic core (via hydrolysis) | Thermotropic liquid crystals, Allomelanin mimics, Naphthalene diimide semiconductors |

Future Directions and Emerging Research Avenues in 1,4 Diacetoxynaphthalene Chemistry

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The conventional synthesis of 1,4-diacetoxynaphthalene involves the acetylation of 1,4-dihydroxynaphthalene (B165239), typically using acetic anhydride (B1165640), often with a base catalyst like pyridine (B92270) or a solid acid catalyst. Future research is focused on developing more efficient, selective, and reusable catalytic systems.

The exploration of heterogeneous catalysts represents a significant step forward. Solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄·SiO₂), have shown high efficiency for the acetylation of various alcohols and amines and could offer a reusable and environmentally friendly alternative to traditional homogeneous catalysts. semanticscholar.org Zeolite catalysts, known for their shape-selectivity in Friedel-Crafts acylation reactions on naphthalene (B1677914), could be engineered to selectively catalyze the O-acylation of 1,4-dihydroxynaphthalene while minimizing side reactions. researchgate.net The development of nanocatalysts, which offer high surface area and unique electronic properties, is another promising direction for enhancing catalytic activity and reducing reaction times.

Table 1: Comparison of Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Heterogeneous Solid Acids | Reusability, reduced waste, ease of separation. | Optimizing pore size and acidity (e.g., zeolites, supported acids). |

| Nanocatalysts | High surface area, enhanced reactivity, mild reaction conditions. | Synthesis of stable and recyclable nanoparticles with controlled morphology. |

| Biocatalysts (e.g., Lipases) | High selectivity, mild conditions, biodegradable. | Enzyme screening, immobilization techniques, and reaction engineering. |

| N-Heterocyclic Carbenes | High activity for acylation reactions. | Catalyst design for stability and specific substrate activation. |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

In line with the principles of green chemistry, future research aims to develop more sustainable methods for producing this compound. This involves minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

A key area of exploration is the use of biocatalysts. Enzymes, such as lipases, could offer a highly selective and efficient means of acylating 1,4-dihydroxynaphthalene under mild, aqueous conditions, eliminating the need for harsh organic solvents and corrosive reagents. The use of laccase-catalyzed processes, which have been applied to the synthesis of other naphthalene derivatives, also presents a potential green pathway. sigmaaldrich.com

Furthermore, the development of solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis. Ultrasonic and microwave-assisted synthesis are other promising techniques that can accelerate reaction rates, improve yields, and reduce energy consumption, as demonstrated in the green synthesis of other heterocyclic scaffolds. nih.govrsc.org

Mechanistic Elucidation of Complex Transformations Involving this compound

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The acetate (B1210297) groups can serve as protecting groups for the hydroxyl functions of 1,4-dihydroxynaphthalene, which is otherwise prone to oxidation. This allows for chemical modifications at other positions on the naphthalene ring.

One of the most significant transformations is the Fries rearrangement, where an acyl group migrates from the ester oxygen to the aromatic ring, typically under the influence of a Lewis acid, to form a hydroxy aryl ketone. A thorough mechanistic investigation of this rearrangement for this compound using advanced spectroscopic techniques and computational modeling could allow for precise control over the regioselectivity, leading to specific substituted naphthoquinone precursors.

Similarly, detailed kinetic and mechanistic studies of the hydrolysis of this compound are needed. Research on related compounds, such as 1,4,5,8-naphthalene tetracarboxylic dianhydride, has shown that hydrolysis rates and pathways are highly dependent on pH and can be quantitatively modeled. nih.govdntb.gov.ua Applying similar methodologies to this compound would provide valuable insights into its stability and reactivity in different chemical environments, which is critical for its application as a protecting group and in biological systems.

Design and Synthesis of New Functionalized this compound Architectures for Advanced Materials

The naphthalene core of this compound provides a versatile scaffold for the design and synthesis of new functional materials. By leveraging the protective nature of the acetate groups, researchers can perform reactions on the aromatic ring before deprotection to yield highly functionalized 1,4-dihydroxynaphthalene derivatives.